molecular formula C17H18N2O B573017 (4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1335041-66-1

(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B573017
CAS No.: 1335041-66-1
M. Wt: 266.344
InChI Key: JZIRHSUJCGBBPK-UHFFFAOYSA-N
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Description

(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a biphenyl core with an amino group at the 4’ position and a pyrrolidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon with hydrogen gas.

    Attachment of the Pyrrolidinyl Group: The final step involves the formation of the methanone linkage. This can be achieved by reacting the amino-biphenyl derivative with a pyrrolidinyl ketone under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of (4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:

    Catalytic Coupling Reactions: Utilizing palladium-catalyzed coupling reactions for the formation of the biphenyl core.

    Efficient Reduction Processes: Employing hydrogenation techniques for the reduction of nitro groups to amines.

    Optimized Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for the formation of halogenated derivatives.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminophenyl)pyrrolidin-1-yl-methanone
  • (4-Nitrophenyl)pyrrolidin-1-yl-methanone
  • (4-(Pyrrolidin-1-yl)phenyl)methanamine

Uniqueness

(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions, enhancing its binding affinity and specificity in biological systems compared to simpler analogs.

Properties

IUPAC Name

[3-(4-aminophenyl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-16-8-6-13(7-9-16)14-4-3-5-15(12-14)17(20)19-10-1-2-11-19/h3-9,12H,1-2,10-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIRHSUJCGBBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716707
Record name (4'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335041-66-1
Record name (4'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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